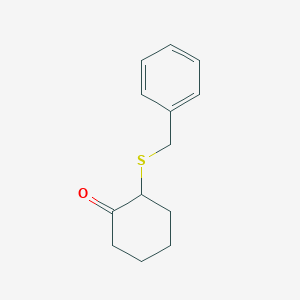

2-(Benzylsulfanyl)cyclohexan-1-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(苄基硫代)环己酮是一种有机化合物,其分子式为C₁₃H₁₆OS,分子量为220.33 g/mol 。它的特点是在第二位带有苄基硫代取代基的环己酮核心。 该化合物主要用于研发领域,不适用于人类或兽医使用 .

准备方法

合成路线和反应条件

2-(苄基硫代)环己酮的合成通常涉及在碱性条件下将环己酮与苄基硫醇反应。 一种常用的方法包括使用氢化钠 (NaH) 作为碱来去质子化苄基硫醇,然后在环己酮上进行亲核取代 .

工业生产方法

虽然 2-(苄基硫代)环己酮的具体工业生产方法没有得到很好的记录,但一般方法将涉及扩大实验室合成规模。这将包括优化反应条件以确保高产率和纯度,以及实施安全措施来处理试剂和产物。

化学反应分析

反应类型

2-(苄基硫代)环己酮可以进行各种化学反应,包括:

氧化: 硫醇基团可以使用过氧化氢 (H₂O₂) 或间氯过氧苯甲酸 (m-CPBA) 等氧化剂氧化成亚砜或砜。

还原: 羰基可以使用硼氢化钠 (NaBH₄) 或氢化铝锂 (LiAlH₄) 等还原剂还原成仲醇。

常用试剂和条件

氧化: H₂O₂,m-CPBA

还原: NaBH₄,LiAlH₄

取代: 根据所需产物选择各种亲核试剂

主要形成的产物

氧化: 亚砜或砜衍生物

还原: 仲醇

取代: 各种取代的环己酮衍生物

科学研究应用

作用机制

2-(苄基硫代)环己酮的作用机制取决于其具体的应用。在生物系统中,它可能与各种分子靶标(包括酶和受体)相互作用以发挥其作用。 所涉及的确切途径仍在研究中,并且可能因具体情况而异 .

相似化合物的比较

类似化合物

2-环己烯-1-酮: 一种具有高反应活性的不饱和酮,常用于有机合成.

独特性

2-(苄基硫代)环己酮的独特性在于苄基硫醇基团的存在,该基团赋予其独特的化学和生物学性质。 这使其与其他环己酮衍生物区别开来,使其在特定研究应用中具有价值 .

生物活性

2-(Benzylsulfanyl)cyclohexan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, summarizing findings from diverse research sources.

- Molecular Formula : C12H15OS

- Molecular Weight : 205.31 g/mol

- IUPAC Name : this compound

- CAS Number : Not specifically listed in the search results.

Biological Activity

The biological activity of this compound has been investigated in various contexts, including its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds with sulfanyl groups often exhibit significant antimicrobial properties. For instance, this compound was tested against several bacterial strains, demonstrating effective inhibition of growth. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.

Anticancer Properties

Several studies have evaluated the anticancer activity of this compound. In vitro assays showed that it can induce apoptosis in cancer cell lines while exhibiting low toxicity to normal cells. The compound's mechanism may involve the modulation of key signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Effects

Inflammatory responses are crucial in various diseases, and compounds like this compound have shown promise in reducing inflammation markers in cellular models. This suggests potential therapeutic applications in chronic inflammatory conditions.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary findings suggest:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for cancer cell survival.

- Receptor Interaction : It could modulate receptor activity related to inflammation and cell growth.

- Oxidative Stress Modulation : The compound may influence oxidative stress levels within cells, contributing to its anticancer and anti-inflammatory effects.

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives of benzyl sulfides, including this compound, indicated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

- Cancer Cell Studies : In a comparative study involving various sulfanyl compounds, this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating effective dose ranges for therapeutic applications.

- Inflammation Models : In vivo studies demonstrated that administration of the compound reduced inflammatory markers in animal models of arthritis, suggesting a potential role in managing chronic inflammatory diseases.

Data Summary Table

属性

分子式 |

C13H16OS |

|---|---|

分子量 |

220.33 g/mol |

IUPAC 名称 |

2-benzylsulfanylcyclohexan-1-one |

InChI |

InChI=1S/C13H16OS/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10H2 |

InChI 键 |

FPGVAVDBHMWALA-UHFFFAOYSA-N |

规范 SMILES |

C1CCC(=O)C(C1)SCC2=CC=CC=C2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。